3-[3-(Cyclopropylmethoxy)piperidin-1-yl]sulfonylbenzenesulfonamide
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Overview
Description
3-[3-(Cyclopropylmethoxy)piperidin-1-yl]sulfonylbenzenesulfonamide is a complex organic compound that features a piperidine ring, a sulfonamide group, and a cyclopropylmethoxy substituent. This compound is part of the piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Cyclopropylmethoxy)piperidin-1-yl]sulfonylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under specific conditions. The cyclopropylmethoxy group is introduced through nucleophilic substitution reactions, while the sulfonamide group is added via sulfonylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Cyclopropylmethoxy)piperidin-1-yl]sulfonylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can modify the cyclopropylmethoxy group or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
3-[3-(Cyclopropylmethoxy)piperidin-1-yl]sulfonylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-[3-(Cyclopropylmethoxy)piperidin-1-yl]sulfonylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes, while the piperidine ring can interact with receptors in the body. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with potential anticancer activity.
Matrine: Known for its antiproliferative effects on cancer cells.
Uniqueness
What sets 3-[3-(Cyclopropylmethoxy)piperidin-1-yl]sulfonylbenzenesulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylmethoxy group, in particular, can enhance its stability and reactivity compared to other piperidine derivatives .
Properties
IUPAC Name |
3-[3-(cyclopropylmethoxy)piperidin-1-yl]sulfonylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S2/c16-23(18,19)14-4-1-5-15(9-14)24(20,21)17-8-2-3-13(10-17)22-11-12-6-7-12/h1,4-5,9,12-13H,2-3,6-8,10-11H2,(H2,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCLTNDWXOKZQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)N)OCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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